1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
- The thiophene moiety can be attached via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Urea Formation:
- The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Pyrazine Intermediate:
- Starting with a furan derivative, a pyrazine ring is introduced through a condensation reaction with an appropriate diamine under acidic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions, leading to ring-opening or formation of sulfoxides and sulfones.
Reduction: The compound can be reduced using hydrogenation or metal hydrides, potentially affecting the pyrazine ring and urea linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
- Oxidation products may include ring-opened derivatives or sulfoxides.
- Reduction products may include partially or fully hydrogenated derivatives.
- Substitution products will depend on the specific reagents used, leading to various functionalized derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Potential applications in drug discovery due to its unique structural features.
Industry:
- Potential use in the development of new materials with specific electronic or photophysical properties.
- Studied for its potential in organic electronics and as a precursor for polymers.
Mechanism of Action
The mechanism of action of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The specific molecular targets and pathways would depend on the functional groups present and their interactions with the biological environment.
Comparison with Similar Compounds
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the thiophene ring.
1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(benzyl)urea: Contains a benzyl group instead of the thiophene ring.
Uniqueness:
- The combination of furan, pyrazine, and thiophene rings in 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea provides a unique electronic structure and reactivity profile.
- This compound’s specific arrangement of heterocycles may offer distinct advantages in terms of binding affinity and specificity in biological systems or unique properties in materials science.
Properties
IUPAC Name |
1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-15(18-9-11-3-2-8-22-11)19-10-12-14(17-6-5-16-12)13-4-1-7-21-13/h1-8H,9-10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWSVELCVXNITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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